molecular formula C27H29F3O6S B1673492 Fluticasone furoate CAS No. 397864-44-7

Fluticasone furoate

カタログ番号 B1673492
CAS番号: 397864-44-7
分子量: 538.6 g/mol
InChIキー: XTULMSXFIHGYFS-VLSRWLAYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluticasone furoate is a corticosteroid used for the treatment of non-allergic and allergic rhinitis administered by a nasal spray . It is also available as an inhaled corticosteroid to help prevent and control symptoms of asthma . It belongs to the family of medicines known as corticosteroids (cortisone-like medicines) .


Synthesis Analysis

The synthesis of Fluticasone furoate involves a reaction of bromofluoromethane in MEK, which after a simple work-up, results in Fluticasone furoate .


Molecular Structure Analysis

Fluticasone furoate’s molecular formula is C27H29F3O6S and its molecular weight is 538.58 g/mol . The structure of Fluticasone furoate and its degradation products under conditions of light were elucidated using mass spectrometry and a range of one and two-dimensional NMR experiments .


Chemical Reactions Analysis

Forced degradation of Fluticasone furoate under conditions of light led to a number of degradation products . The structures of these degradation products were elucidated using mass spectrometry and a range of one and two-dimensional NMR experiments .


Physical And Chemical Properties Analysis

Fluticasone furoate is a highly potent and selective glucocorticoid receptor agonist . Its molecular formula is C27H29F3O6S and its molecular weight is 538.58 g/mol .

科学的研究の応用

Allergic Rhinitis Treatment

Fluticasone furoate is an enhanced-affinity intranasal corticosteroid (INCS) approved for treating allergic rhinitis (AR) in adults and children over two years old . It is not a prodrug or a salt but exhibits its anti-inflammatory effect as an entire molecule, affecting both the early and late phase inflammatory responses . It acts on multiple inflammatory cells and mediators, such as mast cells, eosinophils, neutrophils, macrophages, lymphocytes, histamine, eicosanoids, leukotrienes, and cytokines . Symptom relief can be achieved approximately 8 hours after starting treatment and can last up to 24 hours .

Asthma Management

Fluticasone furoate is used as a once-daily inhaled corticosteroid for asthma treatment. It has been shown to have a safety profile consistent with other inhaled corticosteroids and demonstrates efficacy versus placebo . The compound is effective in adult and adolescent patients with asthma, with no evidence of cortisol suppression at studied doses .

Pharmacokinetics and Bioavailability

Studies have been conducted to evaluate the pharmacokinetic profile of intranasal Fluticasone furoate using ultra-sensitive analytical methods. These studies help understand the bioavailability, absorption, and elimination phases of the compound, which is crucial for determining the appropriate dosing and frequency of administration .

Anti-Inflammatory Mechanisms

Fluticasone furoate can suppress inflammatory gene activation through multiple mechanisms, including the inhibition of pro-inflammatory transcription factors like NFκB . This understanding is vital for developing targeted therapies for inflammatory diseases.

Cellular Accumulation and Receptor Affinity

Compared with other corticosteroids, Fluticasone furoate has high cellular accumulation, a slower rate of efflux, and shows enhanced affinity to the glucocorticoid receptor, requiring a lower daily dose . This property makes it a potent option for conditions requiring corticosteroids.

Seasonal and Perennial Allergic Rhinitis

Fluticasone furoate is used to treat seasonal and perennial allergic rhinitis, providing relief from nasopharyngeal itching, sneezing, rhinorrhea, and nasal congestion. It also helps improve ocular symptoms and is recommended for continuous use for optimum efficacy .

Corticosteroid Potency and Clinical Efficacy

Despite differences in potency among various INCS, there is no evidence that one is more clinically effective than another. However, Fluticasone furoate’s enhanced-affinity may offer advantages in certain clinical scenarios .

Support for Lung Microphysiological Systems

Fluticasone furoate’s determination in serum-free media using LC-MS/MS supports lung microphysiological systems. This application is crucial for drug development and understanding the compound’s effects on lung tissue .

作用機序

Fluticasone furoate, also known as Veramyst, is a synthetic glucocorticoid used for the treatment of inflammatory conditions . Here is a detailed overview of its mechanism of action:

Target of Action

Fluticasone furoate primarily targets the human glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Fluticasone furoate interacts with its target by binding to the glucocorticoid receptor with a binding affinity that is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate . This interaction results in changes in the transcription of various genes, leading to altered protein synthesis .

Biochemical Pathways

The binding of fluticasone furoate to the glucocorticoid receptor affects multiple biochemical pathways. It inhibits the function of immune cells, such as T lymphocytes and macrophages, by interfering with their activation and proliferation . It also depresses the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Pharmacokinetics

Fluticasone furoate exhibits a half-life of approximately 24 hours . The systemic bioavailability of fluticasone furoate when administered by inhalation is 13.9%, primarily due to absorption of the inhaled portion of the dose delivered to the lung . Oral bioavailability from the swallowed portion of the dose is low (approximately 1.3%) due to extensive first-pass metabolism .

Result of Action

The action of fluticasone furoate results in a reduction of inflammation and immune response. This is achieved through the suppression of multiple inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (such as histamine, eicosanoids, leukotrienes, and cytokines) .

Safety and Hazards

Fluticasone furoate is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

将来の方向性

Fluticasone furoate is being studied for its effectiveness in treating various conditions. For instance, a study has been conducted to assess the use of repurposed medications in outpatients with confirmed coronavirus disease 2019 (Covid-19) . Another study has started to assess the use of a combination treatment of the inhaled corticosteroid (ICS) for the treatment of chronic obstructive pulmonary disease (COPD) .

特性

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTULMSXFIHGYFS-VLSRWLAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024827
Record name Fluticasone furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Fluticasone furoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Fluticasone furoate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. In vitro experiments show fluticasone furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats.
Record name Fluticasone furoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fluticasone furoate

CAS RN

397864-44-7
Record name Fluticasone furoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=397864-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluticasone furoate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticasone furoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluticasone furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTICASONE FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS86977WNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

250-252
Record name Fluticasone furoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluticasone furoate
Reactant of Route 2
Reactant of Route 2
Fluticasone furoate
Reactant of Route 3
Fluticasone furoate
Reactant of Route 4
Fluticasone furoate
Reactant of Route 5
Fluticasone furoate
Reactant of Route 6
Reactant of Route 6
Fluticasone furoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。